

The Discovery and History of Peroxynitrous Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxynitrous acid

Cat. No.: B081277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrous acid (ONOOH) and its conjugate base, peroxy nitrite (ONOO⁻), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Arising from the diffusion-controlled reaction of nitric oxide ($\bullet\text{NO}$) and superoxide ($\text{O}_2\bullet^-$), this short-lived yet highly reactive molecule is a potent oxidizing and nitrating agent. Its dual reactivity underlies its complex biological effects, transitioning from a signaling molecule to a cytotoxic agent. This technical guide provides a comprehensive exploration of the discovery and history of **peroxynitrous acid**, detailed experimental protocols for its synthesis and study, and a quantitative analysis of its core chemical properties. Visualizations of its historical timeline, formation, and decomposition pathways are presented to facilitate a deeper understanding of this enigmatic molecule.

A Journey of Discovery: The History of Peroxynitrous Acid

The story of **peroxynitrous acid** is one of a molecule initially identified over a century ago, which later rose to prominence with the understanding of its significant biological roles.

Early Postulations: The existence of a reactive species formed from nitrous acid and hydrogen peroxide was first proposed by Baeyer and Villiger in the early 1900s.^[1] They named the

proposed intermediate "Nitrosopersäure".[\[1\]](#) Although they did not provide direct structural evidence, their work laid the foundation for future investigations.[\[1\]](#)

First Identification and Synthesis: Peroxynitrite was first definitively identified in 1904.[\[2\]](#) However, it remained a subject of study primarily for chemists for many decades.[\[2\]](#) Key contributions to understanding its chemistry were made by researchers like Halfpenny and Robinson in 1952, Hughes and Nicklin in 1968, Keith and Powell in 1969, and Mahoney in 1970.[\[2\]](#) A significant milestone in its synthesis was achieved by Gleu and Hubold in 1935, who described a simple method involving the reaction of hydrogen peroxide and nitrite at low pH, followed by rapid basification.[\[1\]](#)

The Biological Revolution: The perception of **peroxynitrous acid** transformed dramatically in 1990 with the work of Beckman et al.[\[2\]](#) They proposed its formation in biological systems from the reaction of nitric oxide and superoxide, highlighting its potential role in cellular damage and pathophysiology.[\[2\]](#) This discovery sparked a surge in research, with over 7,000 papers on the topic published in the subsequent 25 years, solidifying its importance in biology and medicine.[\[2\]](#)

Timeline of Key Discoveries

[Click to download full resolution via product page](#)

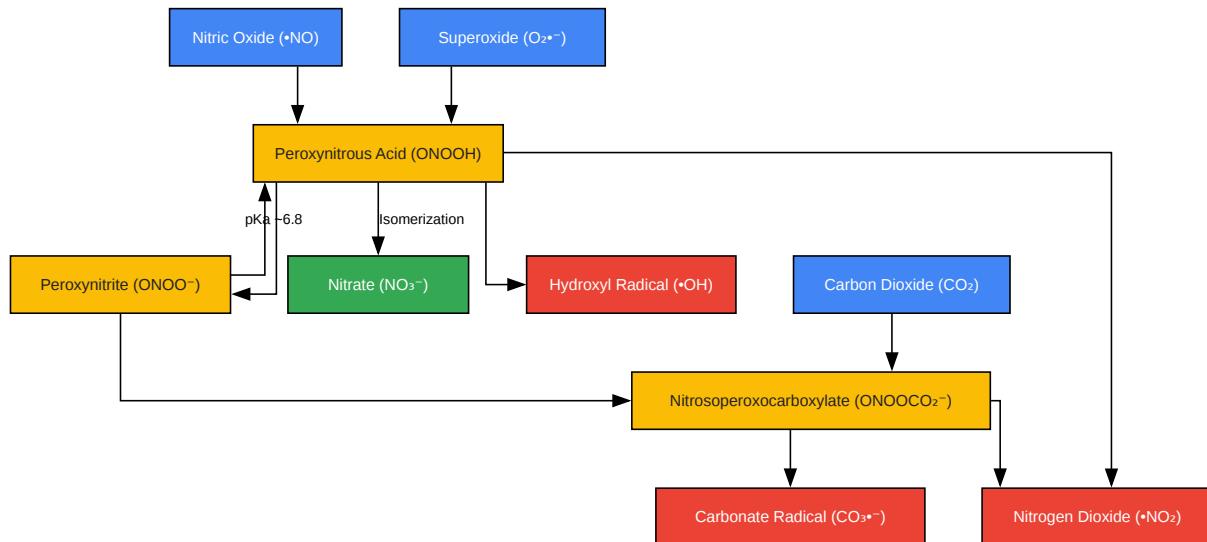
A brief timeline of key milestones in **peroxynitrous acid** research.

Core Chemical and Physical Properties

Peroxynitrous acid is a weak acid with a pKa of approximately 6.8.[\[3\]](#)[\[4\]](#) This means that at physiological pH (~7.4), it exists in equilibrium with its conjugate base, the peroxy nitrite anion (ONOO⁻).[\[3\]](#)[\[5\]](#) The protonated form, **peroxynitrous acid**, is generally considered the more reactive species.[\[3\]](#)

Property	Value	Reference
pKa	~6.8	[3][4]
Molar Extinction Coeff.	1670 M ⁻¹ cm ⁻¹ at 302 nm (in 0.1 M NaOH)	[3][6]
Half-life (pH 7.4, 37°C)	< 1 second	[7]
Isomerization Rate Constant (k)	1.2 s ⁻¹	[4]

Formation and Decomposition Pathways


The formation and decomposition of **peroxynitrous acid** are central to its biological activity.

Formation: In biological systems, **peroxynitrous acid** is primarily formed through the near-diffusion-controlled reaction of nitric oxide ($\bullet\text{NO}$) and superoxide ($\text{O}_2\bullet^-$).[3][8]

Decomposition: Once formed, the unstable **peroxynitrous acid** undergoes two main decomposition pathways:

- **Isomerization to Nitrate:** The **peroxynitrous acid** molecule can rearrange to form the much more stable nitrate (NO_3^-).[3][5]
- **Homolytic Cleavage:** The O-O bond can break homolytically, yielding highly reactive hydroxyl ($\bullet\text{OH}$) and nitrogen dioxide ($\bullet\text{NO}_2$) radicals.[3] This pathway is a significant source of oxidative stress.[3]

In biological systems, a major pathway for peroxy nitrite decomposition is its reaction with carbon dioxide (CO_2), which is present at high physiological concentrations.[8] This reaction forms a nitrosoperoxocarboxylate adduct (ONOOCO_2^-), which then rapidly decomposes to nitrogen dioxide ($\bullet\text{NO}_2$) and carbonate ($\text{CO}_3\bullet^-$) radicals.[6][8]

[Click to download full resolution via product page](#)

Formation and major decomposition pathways of **peroxynitrous acid**.

Experimental Protocols

Synthesis of Peroxynitrite

This protocol describes a widely used method for synthesizing a stock solution of peroxynitrite.

[3][9]

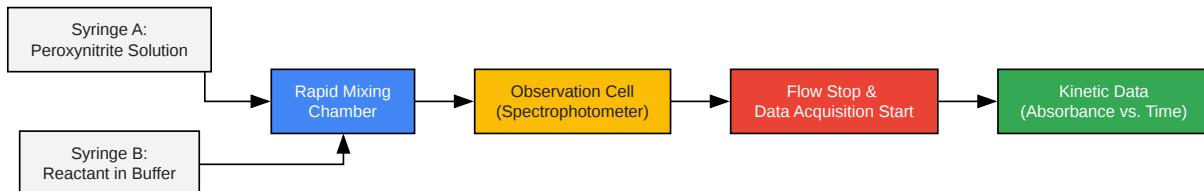
Materials:

- Sodium nitrite (NaNO₂)
- Hydrogen peroxide (H₂O₂)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO₂)
- Ice bath
- Stir plate and stir bar

Procedure:

- Prepare a solution of 0.6 M NaNO₂ in deionized water.
- Prepare a solution of 0.7 M H₂O₂ in 0.6 M HCl.
- Cool both solutions in an ice bath with constant stirring.
- Slowly add the acidic H₂O₂ solution to the NaNO₂ solution with vigorous stirring.
- Almost simultaneously, add a solution of 1.5 M NaOH to the mixture to quench the reaction and stabilize the peroxy nitrite.^[2] A characteristic yellow solution will form.
- To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.^[3]
- Filter the solution under a vacuum to remove the MnO₂.^[3]
- Divide the resulting peroxy nitrite solution into small aliquots and store them at -20°C.^[3]


Quantification:

The concentration of the peroxy nitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ϵ) of 1670 M⁻¹cm⁻¹.^{[3][6]}

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique essential for studying the fast kinetics of reactions involving peroxy nitrite.^{[3][5][10]}

Experimental Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Peroxynitrous acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Peroxynitrite - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Discovery and History of Peroxynitrous Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081277#peroxynitrous-acid-discovery-and-history\]](https://www.benchchem.com/product/b081277#peroxynitrous-acid-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com